molecular formula C26H25NO4 B2654823 ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 438488-44-9

ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2654823
CAS No.: 438488-44-9
M. Wt: 415.489
InChI Key: VAXADGNCVQLABU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the isoquinoline group could potentially be introduced via a Pictet-Spengler reaction or a similar method . The furan ring might be formed through a Paal-Knorr synthesis or another suitable method. The carboxylate group could be introduced through a variety of methods, such as the reaction of a suitable precursor with a base .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and furan rings are both aromatic, which means they are planar and have a delocalized π electron system. The carboxylate group is polar and can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylate group could react with acids to form esters, or with bases to form salts. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the isoquinoline group could potentially undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present. The presence of the polar carboxylate group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds involves the reaction of specific anhydrides and amides under varying conditions to obtain isomers and by-products with potential pharmacological interest. For example, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones incorporates pharmacophoric substituents indicating the compound's relevance in drug discovery and medicinal chemistry (Kandinska, Kozekov, & Palamareva, 2006).

Antimicrobial Activities

Compounds derived from ethyl naphtho[1,2-b]furan-2-carboxylate have been synthesized and tested for their antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents. For instance, novel nitrogen-containing naphtho(2,1-b)furan derivatives exhibited significant antimicrobial properties upon screening, highlighting their potential in addressing drug-resistant microbial infections (Nagaraja et al., 2007).

Bioisosteric Replacement and Analgesic Activity

The application of bioisosteric replacement principles to enhance the analgesic properties of compounds is another area of interest. By replacing specific functional groups in the molecule, researchers have been able to significantly increase analgesic activity, providing insights into the design of more effective pain management drugs (Ukrainets, Mospanova, & Davidenko, 2016).

Fluorescent Dipoles for Material Sciences

The synthesis of mesomeric betaines with potential applications in material sciences, especially in the development of fluorescent materials, showcases the versatility of the chemical compound . These betaines, constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, are studied for their fluorescence properties, contributing to advancements in optoelectronic devices (Smeyanov et al., 2017).

Central Nervous System Activities

Investigations into the dopamine agonist properties of related compounds, such as N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, provide valuable information on their potential applications in treating central nervous system disorders. The research explores how variations in the alkyl chain length affect the potency of these compounds, offering insights into the design of therapeutic agents for conditions like Parkinson's disease (Jacob et al., 1981).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the isoquinoline group .

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-3-30-26(29)22-16(2)31-25-20-11-7-6-10-19(20)24(28)21(23(22)25)15-27-13-12-17-8-4-5-9-18(17)14-27/h4-11,28H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXADGNCVQLABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)CN4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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